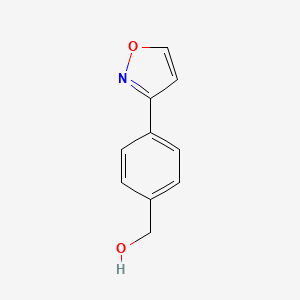![molecular formula C12H9N B11914554 2H-Indeno[2,1-c]pyridine CAS No. 244-41-7](/img/structure/B11914554.png)
2H-Indeno[2,1-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Indeno[2,1-c]pyridine is a heterocyclic compound that features a fused ring system consisting of an indene and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the efficient methods for synthesizing 2H-Indeno[2,1-c]pyridine involves a three-component domino reaction. This reaction typically includes the cleavage of a carbon-carbon bond under transition-metal-free conditions. The process involves mixing three common starting materials in ethanol in the presence of 20 mol % sodium hydroxide under microwave irradiation conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the described synthetic route provides a scalable and efficient approach that could be adapted for industrial applications. The use of microwave irradiation and common reagents makes this method potentially suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2H-Indeno[2,1-c]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
2H-Indeno[2,1-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2H-Indeno[2,1-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
1H-Indeno[2,1-b]pyridine: This compound has a similar fused ring system but differs in the position of the nitrogen atom in the pyridine ring.
2H-Indeno[2,1-c]pyridazine: This compound features an additional nitrogen atom in the ring system.
Uniqueness: 2H-Indeno[2,1-c]pyridine is unique due to its specific ring fusion and the position of the nitrogen atom, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
244-41-7 |
|---|---|
Molecular Formula |
C12H9N |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2H-indeno[2,1-c]pyridine |
InChI |
InChI=1S/C12H9N/c1-2-4-11-9(3-1)7-10-8-13-6-5-12(10)11/h1-8,13H |
InChI Key |
KIPLRLPCPJUKIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=CNC=CC3=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(5R,8S)-8-Hydroxy-1,7-diazaspiro[4.4]nonane-2,6-dione](/img/structure/B11914507.png)






